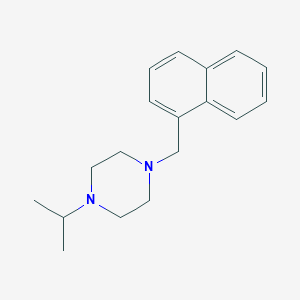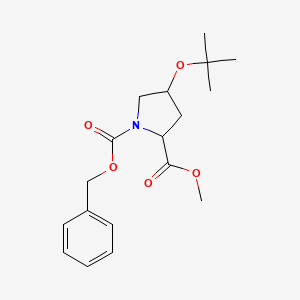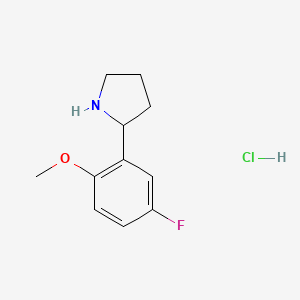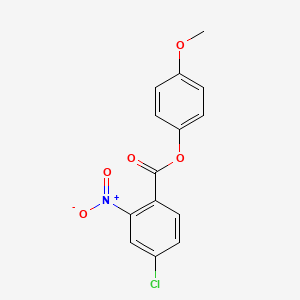
4-Methoxyphenyl 4-chloro-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C14H10ClNO5 It is characterized by the presence of a methoxy group, a chloro group, and a nitro group attached to a benzoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 4-chloro-2-nitrobenzoate typically involves the esterification of 4-chloro-2-nitrobenzoic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxyphenyl 4-chloro-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-chloro-2-nitrobenzoic acid and 4-methoxyphenol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: 4-Methoxyphenyl 4-chloro-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chloro-2-nitrobenzoic acid and 4-methoxyphenol.
Applications De Recherche Scientifique
4-Methoxyphenyl 4-chloro-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 4-chloro-2-nitrobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of the nitro and chloro groups can enhance its reactivity and binding affinity to target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl 4-chloro-2-nitrobenzoate: Similar structure but with a methyl ester group instead of a methoxyphenyl group.
4-Chloro-2-nitrobenzoic acid: Lacks the ester group, making it more acidic and less lipophilic.
4’-Chloro-2-hydroxy-4-methoxybenzophenone: Contains a benzophenone structure, differing in its core framework and functional groups.
Uniqueness: 4-Methoxyphenyl 4-chloro-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups allows for versatile chemical modifications and applications in various research fields.
Propriétés
Formule moléculaire |
C14H10ClNO5 |
|---|---|
Poids moléculaire |
307.68 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C14H10ClNO5/c1-20-10-3-5-11(6-4-10)21-14(17)12-7-2-9(15)8-13(12)16(18)19/h2-8H,1H3 |
Clé InChI |
POWWFFYSVIFCMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)
![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498215.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)

![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
![Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498234.png)
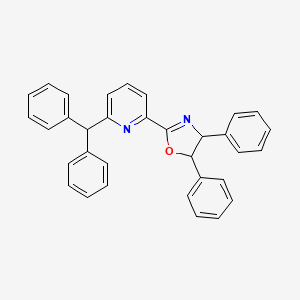
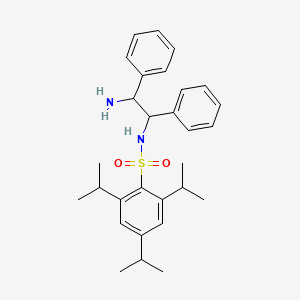
![N-benzyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B12498260.png)
![1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498261.png)
![Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12498265.png)
